molecular formula C16H31NO5 B15347189 Tetradecyl (nitrooxy)acetate CAS No. 5426-76-6

Tetradecyl (nitrooxy)acetate

Cat. No.: B15347189
CAS No.: 5426-76-6
M. Wt: 317.42 g/mol
InChI Key: KQCHGTULTJPHBU-UHFFFAOYSA-N
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Description

Tetradecyl (nitrooxy)acetate is an organic compound featuring a tetradecyl group attached to an acetate backbone, with a nitrooxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl (nitrooxy)acetate can be synthesized through a variety of chemical routes. One common method involves the esterification of tetradecyl alcohol with (nitrooxy)acetic acid under acidic conditions. The reaction usually requires a catalyst such as sulfuric acid, and the reactants are typically heated to promote ester formation.

Reaction conditions:

  • Catalyst: Sulfuric acid

  • Temperature: 60-70°C

  • Duration: Several hours, until completion confirmed by thin-layer chromatography (TLC)

Industrial Production Methods

On an industrial scale, the production process may involve continuous esterification in large reactors, with controlled addition of reactants and continuous removal of water to drive the reaction to completion. Distillation techniques are employed to purify the product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrooxy group can be susceptible to oxidation, potentially forming nitrosonium ions. Reduction: Under certain conditions, the nitrooxy group can be reduced to an amine. Substitution: The acetate group can participate in nucleophilic substitution reactions, where the acetate can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, ozone Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst Nucleophiles for substitution: Alcohols, thiols, amines

Major Products

Oxidation: Formation of nitrosonium derivatives Reduction: Production of tetradecylamino compounds Substitution: Formation of tetradecyl derivatives with different substituents

Scientific Research Applications

Tetradecyl (nitrooxy)acetate finds utility in multiple scientific domains:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in studying esterification and nitrooxy compound reactions. Biology: Investigated for its effects on biological systems, particularly in relation to its nitrooxy group which can release nitric oxide, influencing various biological pathways. Medicine: Potentially explored for its therapeutic effects, leveraging the nitric oxide releasing capacity for vasodilation and anti-inflammatory applications. Industry:

Mechanism of Action

The primary mechanism of action for tetradecyl (nitrooxy)acetate in biological systems involves the release of nitric oxide from the nitrooxy group. This nitric oxide can interact with various molecular targets, including guanylate cyclase, leading to vasodilation and modulation of inflammatory responses. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol.

Comparison with Similar Compounds

  • Dodecyl (nitrooxy)acetate

  • Hexadecyl (nitrooxy)acetate

  • Octadecyl (nitrooxy)acetate

Uniqueness of Tetradecyl (nitrooxy)acetate: What sets this compound apart is its specific alkyl chain length, which influences its physical properties such as solubility and melting point. This makes it more suitable for particular applications compared to its shorter (dodecyl) or longer (hexadecyl, octadecyl) counterparts, balancing hydrophobicity and reactivity optimally for certain uses.

Properties

CAS No.

5426-76-6

Molecular Formula

C16H31NO5

Molecular Weight

317.42 g/mol

IUPAC Name

tetradecyl 2-nitrooxyacetate

InChI

InChI=1S/C16H31NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-16(18)15-22-17(19)20/h2-15H2,1H3

InChI Key

KQCHGTULTJPHBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CO[N+](=O)[O-]

Origin of Product

United States

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